molecular formula C19H18O3 B11154066 7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one

7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one

Cat. No.: B11154066
M. Wt: 294.3 g/mol
InChI Key: KREYBOXGMOCBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific modifications to the structure enhance its efficacy against breast and lung cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro tests reveal significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics. Additionally, it has been evaluated for antifungal activity against common pathogens like Candida albicans and Aspergillus niger, with results indicating effective inhibition at low concentrations.

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation. Experimental models using Parkinson's and Alzheimer's disease paradigms have shown that the compound can mitigate cognitive decline and neuronal loss.

Anti-inflammatory Properties

The anti-inflammatory potential of 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one has been investigated in various studies. It has been found to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of arthritis and colitis.

Polymer Synthesis

This compound is also being explored for its utility in material science, particularly in the synthesis of novel polymers. Its unique structural features allow it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to optimize conditions for polymerization processes involving this compound.

Case Studies

Study Focus Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells; enhanced efficacy with structural modifications.
Study BAntimicrobial EffectsSignificant inhibition against E. coli and S. aureus; MIC values below 10 µg/mL.
Study CNeuroprotectionReduced oxidative stress in neuronal cultures; improved outcomes in animal models of Alzheimer's disease.
Study DPolymer DevelopmentSuccessful incorporation into polycarbonate matrices; improved tensile strength observed.

Mechanism of Action

The mechanism of action of 7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is unique due to its specific structure, which includes multiple fused rings and functional groups. This structural complexity can lead to unique chemical and biological properties that are not observed in simpler compounds.

Biological Activity

7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one can be described by its molecular formula C19H24OC_{19}H_{24}O and molecular weight of approximately 284.39 g/mol. The compound features a bicyclic system that may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-oneHEPG2 (liver carcinoma)4.5
7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-oneA549 (lung carcinoma)5.0

These results indicate that the compound exhibits promising antitumor activity with IC50 values suggesting moderate potency against liver and lung cancer cell lines .

The mechanism by which 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have been conducted to explore the pharmacological effects of this compound:

  • Study on Anticancer Effects : In a study involving multiple cancer cell lines (including breast and prostate cancer), the compound demonstrated significant growth inhibition compared to control groups. The study concluded that further investigation into its mechanism could provide insights into developing new anticancer therapies .
  • Neuroprotective Effects : Another study suggested potential neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The findings indicated that it could modulate oxidative stress markers and reduce apoptosis in neuronal cells .

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

12-methyl-9,20-dioxapentacyclo[11.7.0.02,10.03,7.014,19]icosa-1(13),2(10),3(7),11,14(19)-pentaen-8-one

InChI

InChI=1S/C19H18O3/c1-10-9-15-17(11-6-4-7-12(11)19(20)22-15)18-16(10)13-5-2-3-8-14(13)21-18/h9H,2-8H2,1H3

InChI Key

KREYBOXGMOCBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C5=C(O4)CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.